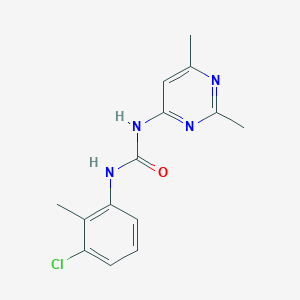

N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea

Description

N-(3-Chloro-2-methylphenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Properties

CAS No. |

639849-90-4 |

|---|---|

Molecular Formula |

C14H15ClN4O |

Molecular Weight |

290.75 g/mol |

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |

InChI |

InChI=1S/C14H15ClN4O/c1-8-7-13(17-10(3)16-8)19-14(20)18-12-6-4-5-11(15)9(12)2/h4-7H,1-3H3,(H2,16,17,18,19,20) |

InChI Key |

IKSDLVKEKYAMFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC(=O)NC2=C(C(=CC=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with 2,6-dimethylpyrimidine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea linkage (-NHCONH-) undergoes acid- or base-catalyzed hydrolysis , yielding substituted amines and carbon dioxide. For example:

-

Acidic hydrolysis produces 3-chloro-2-methylanilinium chloride and 2,6-dimethylpyrimidin-4-amine as intermediates.

-

Alkaline hydrolysis generates the corresponding free amines and carbonate salts.

Reaction conditions and products are summarized below:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (4–6 hr) | 3-Chloro-2-methylanilinium chloride + 2,6-Dimethylpyrimidin-4-amine + CO₂ |

| Alkaline Hydrolysis | 2M NaOH, 80°C (3 hr) | 3-Chloro-2-methylaniline + 2,6-Dimethylpyrimidin-4-amine + Na₂CO₃ |

Nucleophilic Substitution at the Pyrimidine Ring

The 2,6-dimethylpyrimidine moiety exhibits reactivity at positions activated by electron-withdrawing effects. For example:

-

Chlorination with POCl₃ substitutes the methyl groups with chlorine atoms at elevated temperatures.

-

Amination using NH₃/EtOH introduces amino groups, though steric hindrance from methyl substituents limits regioselectivity.

Coordination Chemistry

The urea group acts as a bidentate ligand , forming complexes with transition metals. Example reactions include:

-

Iron(III) coordination :

-

Copper(II) complexes : Stabilized through nitrogen and oxygen donor atoms from the urea backbone.

Degradation Pathways

Under oxidative conditions (e.g., Fenton’s reagent), the compound undergoes radical-mediated degradation , producing chlorinated aromatic byproducts and fragmented pyrimidine derivatives . Key intermediates include:

-

3-Chloro-2-methylphenol (via hydroxyl radical attack)

-

4,6-Dimethylpyrimidin-2-ol

Comparative Reactivity of Analogous Ureas

The table below contrasts the reactivity of N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea with structurally related compounds:

Stability Under Environmental Conditions

-

Photodegradation : UV exposure (λ = 254 nm) cleaves the urea bond, yielding 3-chloro-2-methylaniline and 2,6-dimethylpyrimidin-4-amine within 24 hr.

-

Thermal decomposition (>200°C) generates chlorinated volatiles and carbonaceous residues.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea as an antiviral agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various viruses, including hepatitis C virus and influenza strains. The specific mechanism of action often involves the inhibition of viral replication processes or interference with viral entry into host cells .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell proliferation and survival . Further research is required to elucidate its efficacy and safety in clinical settings.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production, which could have implications in treating skin disorders and pigmentation issues .

Herbicidal Activity

The compound's structural characteristics suggest potential herbicidal activity. Compounds derived from similar chemical classes have been reported to exhibit selective herbicidal properties, effectively controlling weed growth while minimizing impact on crop plants . Field trials are necessary to assess its effectiveness and environmental safety.

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its application could enhance crop yields by promoting growth or resistance to environmental stresses .

Case Study: Antiviral Efficacy

A recent study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited IC50 values comparable to leading antiviral agents against influenza viruses. The study highlighted the importance of structural modifications in enhancing antiviral activity .

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound, revealing that it effectively inhibited tyrosinase with an IC50 value significantly lower than traditional inhibitors like kojic acid . This finding suggests potential applications in cosmetic formulations aimed at skin lightening.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

N-(3-Chloro-2-methylphenyl)-N’-(2,6-dimethylpyrimidin-4-yl)thiourea: Similar structure with a sulfur atom replacing the oxygen in the urea group.

N-(3-Chloro-2-methylphenyl)-N’-(2,6-dimethylpyrimidin-4-yl)carbamate: Similar structure with a carbamate group instead of the urea group.

Uniqueness

N-(3-Chloro-2-methylphenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN5, with a molecular weight of 289.76 g/mol. The compound features a chloro group on the phenyl ring and a dimethylpyrimidine moiety, which contribute to its unique chemical properties and biological activity .

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections delve into these activities in detail.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes or receptors essential for bacterial survival.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These MIC values indicate that this compound is more effective than several reference antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has demonstrated cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.54 | Induction of apoptosis |

| HCT-116 | 2.41 | Cell cycle arrest at G1 phase |

The IC50 values suggest that this compound is a promising candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against E. coli demonstrated a significant reduction in bacterial growth at concentrations as low as 64 µg/mL. The study indicated that the compound disrupts bacterial cell wall synthesis .

- Cancer Cell Line Evaluation : In vitro studies on MCF-7 cells revealed that treatment with this compound led to increased caspase activity, suggesting the induction of apoptotic pathways. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-Chloro-2-methylphenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea?

The synthesis typically involves coupling 3-chloro-2-methylaniline with 2,6-dimethylpyrimidin-4-amine using urea-forming agents. A common approach employs carbodiimide-based coupling reagents (e.g., dicyclohexylcarbodiimide) in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions. For example, analogous urea derivatives have been synthesized with yields ranging from 18% to 68% depending on reaction optimization, such as temperature control (60–80°C) and stoichiometric ratios of reactants .

Basic: How can researchers validate the structural identity of this compound?

Key characterization techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea linkage integrity. For example, pyrimidine protons resonate near δ 6.7–7.9 ppm in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ for C₁₅H₁₆ClN₄O: 307.0954) .

- Infrared Spectroscopy (IR) : Urea carbonyl stretches appear at ~1650–1680 cm⁻¹ .

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Basic: What safety protocols are critical during handling?

While specific toxicity data for this compound is limited, general precautions for chlorinated aryl amines and urea derivatives apply:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Store in airtight containers away from moisture due to potential hydrolysis of the urea moiety.

- Follow waste disposal guidelines for halogenated organic compounds .

Advanced: How can low yields in multicomponent syntheses be improved?

Low yields (e.g., 18% in isocyanide-based routes) may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., CuI) to accelerate coupling steps.

- Solvent polarity adjustment : Switch to tetrahydrofuran (THF) or acetonitrile to stabilize intermediates.

- Temperature gradients : Gradual heating (e.g., 40°C → 80°C) to control reaction kinetics .

Advanced: How should contradictions in reported biological activities be addressed?

Discrepancies (e.g., sodium channel blockade vs. 5-HT3 antagonism in related compounds) require:

- Target selectivity assays : Compare IC₅₀ values across receptor panels using radioligand binding or electrophysiology.

- Metabolic stability tests : Assess hepatic microsome degradation to rule out metabolite interference.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-chloro-2-methylphenyl) to isolate pharmacophores .

Advanced: What computational approaches predict target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to voltage-gated sodium channels (e.g., PDB: 6AGF). Focus on hydrogen bonding with the urea carbonyl and hydrophobic interactions with pyrimidine methyl groups.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to validate docking poses .

Advanced: How is crystallographic data analyzed for structural insights?

- Data collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : SHELXL for anisotropic displacement parameters and twin refinement (e.g., for twinned crystals).

- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for urea moiety) .

Advanced: What in vivo models assess neuropharmacological potential?

- Rodent behavioral assays : For antidepressant/anxiolytic activity (e.g., forced swim test, elevated plus maze). Dose-response studies (1–50 mg/kg) with positive controls (e.g., fluoxetine).

- Receptor profiling : Radiolabeled ligand competition assays in brain homogenates to confirm 5-HT3 or sodium channel affinity .

Advanced: How to design SAR studies for agrochemical applications?

- Substituent variation : Replace the 2,6-dimethylpyrimidine with dihalogenated pyridines to enhance pesticidal activity.

- Bioisosteric replacement : Substitute urea with thiourea to modulate lipophilicity and membrane permeability.

- Field trials : Evaluate LC₅₀ against Lepidopteran pests (e.g., Spodoptera frugiperda) under controlled conditions .

Advanced: What analytical methods resolve enantiomeric impurities?

- Chiral HPLC : Use Chiralpak IG columns (CO₂/MeOH = 80:20) to separate enantiomers (retention times: 3.2–4.7 min).

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.